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molecular formula C7H4BrNO B1329836 3-Bromophenyl isocyanate CAS No. 23138-55-8

3-Bromophenyl isocyanate

Cat. No. B1329836
M. Wt: 198.02 g/mol
InChI Key: VQVBCZQTXSHJGF-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

A solution of 1-bromo-3-isocyanatobenzene (1.0 mL, 8.01 mmol) and [2,2-bis(methyloxy)ethyl]amine (0.86 mL, 8.01 mmol) in CH2Cl2 (15 mL) was stirred at room temperature for 16 hr. The solution was concentrated in vacuo and the residue taken up in a mixture of CH3CN (10 mL) and H2O (3 mL). TFA (3 mL) was added and the solution stirred at room temperature for 4 hr. The solution was concentrated in vacuo, the residue taken up in EtOAc then washed with satd NaHCO3, H2O, and brine. The organics were then dried over Na2SO4, concentrated in vacuo and the residue recrystallized from EtOAc to give 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60 (d, J=3.0 Hz, 1H), 7.03 (d, J=3.0 Hz, 1H), 7.34-7.36 (m, 2H); 7.70-7.72 (m, 1H), 8.06 (s, 1H), 10.39 (br s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]=[C:9]=[O:10])[CH:3]=1.CO[CH:13](OC)[CH2:14][NH2:15]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:13]=[CH:14][NH:15][C:9]2=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)N=C=O
Name
Quantity
0.86 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue taken up in a mixture of CH3CN (10 mL) and H2O (3 mL)
ADDITION
Type
ADDITION
Details
TFA (3 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
WASH
Type
WASH
Details
then washed with satd NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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